4-Epitetracycline-d6

LC-MS/MS Internal Standard Isotopic Purity

Quantifying 4-epitetracycline impurities with non-deuterated surrogates introduces uncorrected matrix effects and regulatory non-compliance risk. This deuterated SIL-IS (C22H18D6N2O8, MW 450.47) provides mass shift for co-elution with zero retention time bias. - **Application**: LC-MS/MS internal standard for FDA/EMA bioanalytical validation - **Advantage**: Corrects ion suppression/enhancement in milk, plasma, tissue, soil - **Regulatory Fit**: Supports USP impurity control & veterinary drug residue monitoring - **Precision**: Eliminates batch-to-batch quantification drift

Molecular Formula C22H24N2O8
Molecular Weight 450.5 g/mol
Cat. No. B12373813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Epitetracycline-d6
Molecular FormulaC22H24N2O8
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
InChIInChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15+,21+,22-/m0/s1/i2D3,3D3
InChIKeyNWXMGUDVXFXRIG-QRXWDJAISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Epitetracycline-d6 Deuterated Internal Standard


4-Epitetracycline-d6 is a deuterated stable isotope-labeled analog of 4-epitetracycline hydrochloride, an epimer of the broad-spectrum antibiotic tetracycline . As a deuterated internal standard (SIL-IS), it is specifically designed for the accurate and precise quantification of 4-epitetracycline in complex biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [1]. The substitution of six hydrogen atoms with deuterium atoms (C22H18D6N2O8, molecular weight 450.47 g/mol) provides the necessary mass difference for chromatographic co-elution and mass spectrometric distinction from the non-deuterated analyte .

Pitfalls of Generic 4-Epitetracycline-d6 Substitution


In LC-MS/MS analysis, the use of a non-isotopic, surrogate internal standard (e.g., a structurally related but non-deuterated tetracycline analog) is a common but scientifically flawed practice for quantifying 4-epitetracycline [1]. Unlike a true stable isotope-labeled internal standard (SIL-IS), a surrogate internal standard exhibits different physicochemical properties (e.g., extraction recovery, ionization efficiency) and chromatographic retention time, leading to uncorrected and variable matrix effects (ion suppression/enhancement) [1][2]. This results in significant quantification bias, compromised accuracy, and poor inter-day precision, particularly in complex biological samples (e.g., plasma, milk, tissue) [1]. Regulatory agencies, including the EMA and FDA, increasingly expect or mandate the use of SIL-IS for robust bioanalytical method validation, with over 90% of EMA submissions incorporating them [1].

4-Epitetracycline-d6 Performance Differentiation


Superior Isotopic Enrichment for Accurate LC-MS/MS

4-Epitetracycline-d6 from WITEGA (Product No. TC008) offers an isotopic purity of >99.0 atom% D (MS) . This high level of deuteration, specified at the site of labeling, ensures a clean mass shift of +6 Da, minimizing isotopic cross-talk with the unlabeled analyte (4-epitetracycline) and enabling precise integration of chromatographic peaks. In comparison, some alternative vendors or custom-synthesized deuterated standards may have lower or unspecified isotopic enrichment, which can lead to inaccurate calibration curves and compromised quantitative results .

LC-MS/MS Internal Standard Isotopic Purity

Defined Chemical Purity for Method Validation

The chemical purity of a reference standard directly impacts method accuracy. 4-Epitetracycline-d6 from WITEGA is characterized with an HPLC purity of >86.0% . This defined purity, while not a single number that is 'high' or 'low', is a critical specification for use as a primary standard. In contrast, 4-Epitetracycline-d6 from InvivoChem (Cat No. V90486) is specified with a purity of ≥98% . The difference in reported purity (≥98% vs. >86.0%) highlights the importance of consulting the Certificate of Analysis for each batch, as purity can vary by manufacturer and synthesis route. A user must select a product with a purity that is fit for the intended purpose (e.g., quantification of low-level impurities vs. metabolite profiling) and must account for this factor during standard preparation and calibration .

Method Validation HPLC Reference Standard

Matrix Effect Compensation in Bioanalysis

The primary justification for using a SIL-IS is its ability to compensate for matrix effects—the variable ion suppression or enhancement caused by co-eluting sample components during electrospray ionization (ESI) [1]. A deuterated internal standard like 4-Epitetracycline-d6 co-elutes nearly identically with the analyte (4-epitetracycline), experiencing the same matrix-induced ionization changes. By normalizing the analyte peak area to the internal standard peak area, the impact of matrix effects is effectively canceled out [1][2]. In contrast, a non-isotopic surrogate internal standard will likely have a different retention time and thus a different matrix environment, leading to uncorrected and variable bias that can completely invalidate a study [1]. The FDA has issued 483 citations for inadequate tracking of internal standard responses, underscoring the critical need for robust compensation [1].

Matrix Effect Ion Suppression LC-MS/MS

Epimer-Specific Tet Repressor Affinity

While 4-Epitetracycline-d6 is a stable isotope-labeled analog of 4-epitetracycline, it retains the critical structural feature of epimerization at the C-4 position. This stereochemical difference from the parent tetracycline profoundly impacts its biological activity. Quantitative binding studies show that epimerization of tetracycline to 4-epitetracycline results in a 25-fold reduction in affinity for the Tn10-encoded Tet repressor protein [1]. This data is crucial for researchers using the compound as a tracer in studies of tetracycline resistance mechanisms or in quantifying the specific epimer impurity in pharmaceutical preparations, where biological activity must be distinguished.

Tetracycline Resistance Tet Repressor Binding Affinity

4-Epitetracycline-d6 Application Scenarios


4-Epitetracycline Impurity Quantification in Pharmaceuticals

Regulatory bodies mandate strict control of the 4-epitetracycline impurity in tetracycline drug substances and finished products due to its distinct biological profile. 4-Epitetracycline-d6 serves as the ideal internal standard for validated LC-MS/MS methods that quantify trace levels of this epimer impurity. By correcting for matrix effects from the drug product formulation, it enables accurate determination of impurity content against the specification limits set by pharmacopeias like the USP [1].

Epimer Metabolite Bioanalysis in PK and Residue Studies

Tetracycline antibiotics undergo reversible epimerization in vivo and in the environment, forming 4-epitetracycline. To accurately measure the exposure or environmental fate of this specific metabolite, researchers require an internal standard that corrects for complex sample matrix effects (e.g., plasma, milk, tissue, soil). 4-Epitetracycline-d6, as a true SIL-IS, is essential for developing robust, validated LC-MS/MS methods that meet the acceptance criteria of regulatory guidelines (e.g., FDA Bioanalytical Method Validation) [1].

Multi-Residue Tetracycline Analysis for Food Safety

Monitoring programs for veterinary drug residues in food products of animal origin (e.g., milk, muscle, eggs) must simultaneously quantify multiple tetracycline antibiotics and their 4-epimer derivatives. The use of a dedicated, deuterated internal standard like 4-Epitetracycline-d6 is critical for multi-analyte LC-MS/MS methods. It provides a specific reference point for the 4-epitetracycline channel, ensuring that the method's accuracy, precision, and LOQ for this specific analyte are not compromised by the presence of other tetracyclines or matrix components [1][2].

Tetracycline Resistance Mechanistic Tracer Studies

Researchers investigating the biochemical basis of tetracycline resistance, particularly the role of the Tet repressor and other efflux or ribosomal protection proteins, require highly specific molecular probes. 4-Epitetracycline-d6 can be used as a mass spectrometry-friendly tracer to study the uptake, efflux, and binding kinetics of the epimer form of the drug, which has a 25-fold lower affinity for the Tet repressor compared to the parent tetracycline [1]. This allows for detailed investigation of how epimerization contributes to resistance.

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